

# Physical properties of 1-Methoxy-2,4-pentanedione

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## Compound of Interest

Compound Name: 1-Methoxypentane-2,4-dione

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An In-depth Technical Guide to the Physical Properties of 1-Methoxy-2,4-pentanedione

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of:  
A Senior Application Scientist

## Executive Summary

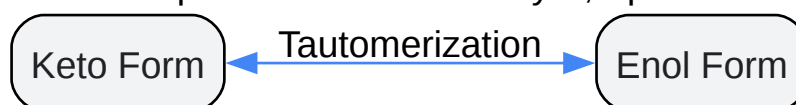
This technical guide provides a comprehensive examination of the fundamental physical and spectroscopic properties of 1-Methoxy-2,4-pentanedione. As a molecule of interest in synthetic chemistry and materials science, a deep understanding of its characteristics is essential for its effective application. This document moves beyond a simple recitation of data points, offering a synthesized narrative grounded in established scientific principles and experimental validation. We will explore not only the "what" but also the "why" behind its physicochemical behavior, with a particular focus on the implications of its tautomeric nature. All presented data is substantiated by authoritative sources, ensuring the highest level of scientific integrity for our discerning audience.

## Molecular Identity and Structural Significance

1-Methoxy-2,4-pentanedione, with the molecular formula  $C_6H_{10}O_3$ , is a  $\beta$ -dicarbonyl compound that serves as a versatile building block in organic synthesis. Its molecular weight is 130.14 g/mol. The presence of both a methoxy ether group and a 1,3-diketone functionality imparts a unique reactivity profile, making it a valuable precursor for the synthesis of heterocyclic compounds and other complex organic molecules.

A defining characteristic of 1-Methoxy-2,4-pentanedione is its existence as an equilibrium mixture of keto and enol tautomers. This dynamic equilibrium is influenced by factors such as solvent polarity and temperature, and it profoundly affects the compound's physical properties and spectroscopic signatures.

#### Keto-Enol Equilibrium of 1-Methoxy-2,4-pentanedione



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Figure 1: A simplified representation of the keto-enol tautomerism in 1-Methoxy-2,4-pentanedione.

## Tabulated Physicochemical Properties

For ease of reference and comparison, the core physical properties of 1-Methoxy-2,4-pentanedione are summarized in the table below. It is important to note the variability in reported values for properties such as boiling point and flash point, which may be attributed to differences in experimental conditions or the use of predictive models versus empirical data.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>3</sub>	
Molecular Weight	130.14 g/mol	
Appearance	Colorless to pale yellow liquid or solid	
Density	1.066 g/cm <sup>3</sup>	
Boiling Point	184.3 °C to 270.1 °C at 760 mmHg	
Melting Point	40 °C	
Refractive Index (at 20°C)	1.454	
Flash Point	61.12 °C to 114.4 °C	

# Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 1-Methoxy-2,4-pentanedione. The compound's tautomeric nature presents a unique spectroscopic fingerprint.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of 1-Methoxy-2,4-pentanedione is particularly informative, as it allows for the direct observation and quantification of the keto-enol tautomers in solution. Distinct sets of signals will be present for each form, and the ratio of their integrals can be used to determine the equilibrium constant under specific solvent and temperature conditions. A predicted  $^1\text{H}$  NMR spectrum is available in the Human Metabolome Database. For the related compound 2,4-pentanedione, detailed NMR studies in various solvents are available and provide a good model for what to expect.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of 1-Methoxy-2,4-pentanedione will be characterized by strong absorptions corresponding to the carbonyl ( $\text{C}=\text{O}$ ) and ether ( $\text{C}-\text{O}$ ) stretches. The keto form will exhibit two distinct  $\text{C}=\text{O}$  stretching frequencies, while the enol form, due to conjugation and potential intramolecular hydrogen bonding, will show a broader and lower frequency  $\text{C}=\text{O}$  absorption.

## Experimental Protocols for Property Determination

The trustworthiness of physical property data hinges on robust and reproducible experimental methodologies. Below are detailed, step-by-step protocols for the determination of two key properties.

### Boiling Point Determination via Simple Distillation

**Rationale:** The boiling point is a critical parameter for purification by distillation and a key indicator of purity. This protocol describes the determination of the boiling point at atmospheric pressure.

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